molecular formula C₉H₄D₁₁ClO₃ B1163032 1-Chloroethylcyclohexyl-d11 Carbonate

1-Chloroethylcyclohexyl-d11 Carbonate

Cat. No.: B1163032
M. Wt: 217.73
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Description

Significance of Carbonate Esters in Advanced Organic Synthesis and Materials Science Research

Carbonate esters, characterized by a carbonyl group flanked by two alkoxy groups, are a versatile class of organic compounds. wikipedia.org Their utility in organic synthesis is multifaceted; they serve as polar solvents, mild alkylating agents, and crucial carbonyl sources. wikipedia.orgacs.org Due to their high polarity and wide liquid temperature ranges, organic carbonates like propylene (B89431) carbonate are used as electrolytes in lithium batteries. wikipedia.orgrsc.org

In materials science, the significance of carbonate esters is most prominently displayed in the production of polycarbonates. taylorandfrancis.com These thermoplastic polymers, known for their exceptional durability, impact resistance, and optical clarity, are synthesized from carbonate ester monomers. wikipedia.org Materials like Lexan and Makrolon, used in applications ranging from eyeglass lenses to bulletproof glass, are built upon polycarbonate backbones. wikipedia.orgepfl.ch Furthermore, research into poly(carbonate-ester)s is exploring their potential as biodegradable materials for biomedical applications. researchgate.netacs.org

Fundamental Principles and Methodological Advantages of Deuterium (B1214612) Isotopic Labeling in Contemporary Chemical Research

Isotopic labeling is a powerful technique used to track the journey of an atom or group of atoms through a chemical reaction or a biological pathway. wikipedia.org It involves replacing an atom in a molecule with one of its isotopes, which has the same number of protons but a different number of neutrons. wikipedia.org Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is a favored choice for labeling studies. musechem.comsymeres.com A deuterated compound is chemically similar to its hydrogen-containing counterpart, but its increased mass leads to distinct physical properties that can be detected by methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgclearsynth.com

The primary advantages of deuterium labeling are its applications in mechanistic elucidation, metabolic tracing, and the enhancement of pharmaceutical properties. musechem.comchem-station.com By strategically placing deuterium atoms, researchers can gain detailed insights into reaction mechanisms and the behavior of molecules in biological systems without significantly altering their fundamental chemical reactivity. musechem.com

The most profound application of deuterium labeling in mechanistic chemistry is the study of the Kinetic Isotope Effect (KIE). The KIE is a phenomenon where substituting an atom with its heavier isotope alters the rate of a chemical reaction. libretexts.orgyoutube.com This effect is particularly pronounced when a carbon-hydrogen (C-H) bond is cleaved in the rate-determining step of a reaction.

The C-D bond has a lower zero-point vibrational energy and is therefore stronger than a C-H bond. libretexts.org Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. youtube.com The ratio of the rate constant for the non-deuterated compound (kH) to the deuterated one (kD) provides the KIE value. A "primary" KIE, where the bond to the isotope is broken in the rate-limiting step, typically has a kH/kD value between 2 and 8. libretexts.orgyoutube.com Observing such a value provides strong evidence that C-H bond cleavage is central to the reaction's slowest step. nih.govcolumbia.edu This makes the KIE an indispensable tool for probing reaction mechanisms in organic and enzymatic chemistry. escholarship.orgnih.govnih.gov

KIE TypeDescriptionTypical kH/kD ValueMechanistic Implication
Primary The bond to the isotopically labeled atom is broken or formed in the rate-determining step.> 2Bond cleavage is part of the rate-determining step.
Secondary The bond to the isotopically labeled atom is not broken but is located near the reaction center.0.7 - 1.5Indicates changes in hybridization or steric environment at the transition state.
Inverse The deuterated compound reacts faster than the non-deuterated compound.< 1Often occurs when a bond becomes stiffer in the transition state.

This table presents typical values and interpretations for the Deuterium Kinetic Isotope Effect.

The replacement of hydrogen with deuterium has subtle but significant effects on a molecule's physical properties and dynamics, stemming from deuterium's greater mass. wikipedia.org This mass difference leads to a lower vibrational frequency for C-D bonds compared to C-H bonds. musechem.com This alteration of vibrational modes is the basis for the KIE and also influences intermolecular forces, such as hydrogen bonding.

These changes in molecular dynamics can be harnessed in advanced analytical techniques. For instance, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a method used to study protein conformation and dynamics. nih.govnih.gov By exposing a protein to a deuterated solvent, researchers can monitor the rate at which backbone amide hydrogens exchange with deuterium, providing information about solvent accessibility and the stability of the protein's secondary structure. nih.gov This allows for the mapping of conformational changes that occur upon ligand binding or protein-protein interaction. nih.gov

PropertyHydrogen (Protium, ¹H)Deuterium (²H or D)Consequence of Substitution
Atomic Mass (Da) ~1.008~2.014Slower diffusion, altered mass spec fragmentation
Bond Type C-HC-DC-D bond is stronger and vibrates at a lower frequency
Zero-Point Energy HigherLowerHigher activation energy needed to break C-D bond
NMR Spectroscopy ¹H NMR active²H NMR active (different frequency)Allows for distinct detection and structural analysis

This table compares the fundamental properties of hydrogen and deuterium and the consequences of isotopic substitution.

Rationale for Investigating 1-Chloroethylcyclohexyl-d11 Carbonate within Specialized Chemical Methodologies

Direct research on this compound is not extensively published; however, the rationale for its synthesis and investigation can be inferred from the well-established applications of its non-deuterated analog and the principles of isotopic labeling. The non-deuterated compound, 1-chloroethyl cyclohexyl carbonate, serves as a key intermediate in organic synthesis, particularly for the creation of prodrugs. chemicalbook.com A prodrug is an inactive compound that is converted into an active drug within the body. This strategy is often used to improve a drug's bioavailability or other pharmacokinetic properties.

Given this context, this compound is rationally designed as a tool for pharmaceutical research. The "d11" designation indicates that the eleven hydrogen atoms on the cyclohexyl ring have been replaced with deuterium. The primary rationales for its use include:

Metabolic Studies: When the 1-chloroethyl cyclohexyl carbonate moiety is attached to a drug to form a prodrug, it is designed to be cleaved off in the body to release the active therapeutic agent. Using the d11-labeled version allows researchers to accurately track the fate of this cleaved promoiety using mass spectrometry. This is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Internal Standard for Bioanalysis: In quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled version of the analyte is the ideal internal standard. This compound, or a prodrug synthesized from it, would co-elute with the non-labeled version but be distinguishable by its higher mass, enabling precise quantification of the drug or its metabolites in biological samples like plasma or urine.

Mechanistic Pharmacokinetic Studies: Investigating the KIE on the metabolic cleavage of the carbonate ester could reveal details about the enzymatic processes involved in activating the prodrug.

Historical Context and Evolution of Research on Chloroethyl and Cyclohexyl Derivatives in Synthetic Chemistry

The use of chloroethyl and cyclohexyl groups in synthetic chemistry has a rich history tied to the broader development of organic and medicinal chemistry.

Organochlorine compounds have been integral to synthetic chemistry since its early days. The first synthetic drug, chloral (B1216628) hydrate, was discovered in 1869. nih.gov Chloroethyl groups, in particular, are valuable synthetic handles. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This reactivity has been exploited in countless synthetic transformations to build molecular complexity. In pharmaceuticals, the strategic placement of chlorine atoms can modulate a molecule's electronic properties, lipophilicity, and metabolic stability, making chloro-containing molecules a significant portion of FDA-approved drugs. nih.govacs.org

The cyclohexyl moiety is a common structural feature in both natural products and synthetic drugs. pharmablock.com Its incorporation into molecules has evolved from being a simple non-polar, bulky group to a sophisticated design element in medicinal chemistry. The cyclohexyl ring is often used as a bioisosteric replacement for phenyl or t-butyl groups. pharmablock.com Unlike the flat phenyl ring, the three-dimensional, chair-like conformation of the cyclohexyl group can provide more specific contact points within a protein's binding pocket. pharmablock.com Furthermore, replacing a flexible alkyl chain with a more rigid cyclohexyl ring can reduce the entropic penalty upon binding, potentially leading to higher affinity for a biological target. pharmablock.comontosight.ai Its use in drug design is often aimed at optimizing a compound's size, shape, and lipophilicity to improve its pharmacokinetic and pharmacodynamic profile.

Properties

Molecular Formula

C₉H₄D₁₁ClO₃

Molecular Weight

217.73

Synonyms

1-(Cyclohexyl-d11-oxycarbonyloxy)ethyl Chloride;  1-Chloroethyl Cyclohexyl-d11 Carbonate;  1-[[(Cyclohexyl-d11-oxy)carbonyl]oxy]-1-chloroethane;  Carbonic Acid 1-Chloroethyl Ester Cyclohexyl-d11 Ester;  Cyclohexyl-d11 1-Chloroethyl Carbonate

Origin of Product

United States

Advanced Synthetic Methodologies and Isotopic Incorporation for 1 Chloroethylcyclohexyl D11 Carbonate

Deuterium-Specific Synthetic Routes to Cyclohexyl-d11 Precursors

The synthesis of 1-Chloroethylcyclohexyl-d11 Carbonate begins with the preparation of a highly deuterated cyclohexane (B81311) precursor, specifically cyclohexanol-d11 or a related derivative. The incorporation of eleven deuterium (B1214612) atoms onto the cyclohexane ring necessitates specialized synthetic strategies.

Strategies for Site-Selective Deuteration of Cyclohexane Rings

Achieving site-selective deuteration on a cyclohexane ring is a significant synthetic challenge. The primary methods involve catalytic hydrogen-deuterium exchange (H/D exchange) reactions and the reduction of deuterated precursors.

Catalytic H/D exchange is a prevalent method for introducing deuterium into organic molecules. acs.org This process typically involves exposing a hydrocarbon substrate to a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O), in the presence of a metal catalyst. acs.orgrsc.orgrsc.org Various transition metals, including platinum, palladium, iridium, rhodium, molybdenum, and tungsten, have demonstrated catalytic activity for H/D exchange on cyclohexane. rsc.orgdocumentsdelivered.comresearchgate.netacs.org For instance, early studies showed that a platinised platinum foil could catalyze the exchange of hydrogen atoms between molecular deuterium and cyclohexane. rsc.orgrsc.org More contemporary methods utilize earth-abundant metal complexes, such as iron pincer complexes, which can catalyze H/D exchange at (hetero)aromatic hydrocarbons under mild conditions, a principle extensible to cycloalkanes. nih.gov

The mechanism often involves the reversible activation of C-H bonds at the metal center. acs.orgnih.gov In some systems, particularly with metal hydrides, the exchange proceeds through the reversible insertion of an olefin into a metal-deuteride (M-D) bond. researchgate.net Another approach involves the stereoselective deuteration of benzene (B151609) coordinated to a tungsten complex, which can be converted through a four-step process into various deuterated isotopologues of cyclohexene (B86901) and cyclohexane with precise control over the deuterium positions. acs.orgnih.gov The choice of deuterated acid and hydride reagents in this sequence allows for specific placement of deuterium atoms. acs.orgnih.gov

Starting from commercially available cyclohexane-d₁₂ isotope.comscientificlabs.comsigmaaldrich.com or benzene-d₆ scientificlabs.com is a common strategy. Cyclohexane-d₁₂ can be prepared by the reaction of benzene-d₆ with deuterium. scientificlabs.com To obtain a cyclohexyl-d11 precursor, one might start with cyclohexanol-d12, which is available with high isotopic purity (≥98 atom % D). sigmaaldrich.com A subsequent reaction could then introduce a single hydrogen atom, or more practically, a functional group could be introduced to cyclohexane-d12 (B167423) via a reaction that replaces one deuterium atom.

Optimization of Deuterium Exchange and Incorporation Yields in Precursor Synthesis

Maximizing the extent of deuterium incorporation is critical for the utility of the labeled compound. H/D exchange reactions are equilibrium processes, often requiring a large excess of the deuterium source to achieve high isotopic enrichment. acs.org The efficiency of these reactions is highly dependent on the catalyst, temperature, and pressure.

The choice of catalyst is paramount. Noble metals like platinum, palladium, and iridium are effective but costly. acs.orgrsc.org Research has focused on developing more economical and efficient catalysts. For example, groups 5 and 6 metal chlorides (MoCl₅, WCl₆, NbCl₅, TaCl₅) have been shown to be efficient catalysts for aromatic H/D exchange, a technology that can be adapted for cycloalkanes. researchgate.net The development of copper-catalyzed transfer hydrodeuteration of cyclic alkenes using reagents like DSiMe(OMe)₂ and isopropanol-d₈ represents another avenue, achieving high deuterium incorporation (≥92%) in the resulting cyclic products. nih.gov

Kinetic studies are essential for optimizing these processes. For instance, the catalytic activity of proline derivatives in the hydrogen-deuterium exchange of cyclohexanone (B45756) was found to be highly dependent on the pH (or pD) and the specific structure of the proline catalyst. nih.govmit.edu Such studies provide valuable structure-activity relationships that aid in rational catalyst design. nih.govmit.edu The reaction conditions must be carefully controlled to drive the equilibrium towards the deuterated product while minimizing side reactions.

Table 1: Selected Catalytic Systems for Deuteration of Cyclohexane and Related Structures

Catalyst SystemDeuterium SourceSubstrateKey FindingsReference(s)
Platinised Platinum FoilD₂CyclohexaneCatalytic exchange observed under mild conditions. rsc.orgrsc.org
MoCl₅, WCl₆, NbCl₅, TaCl₅C₆D₆Naphthalene, TolueneEfficient H/D exchange on aromatic rings at room temperature. researchgate.net
TpW(NO) ComplexDeuterated Acids/HydridesBenzeneStepwise, stereoselective synthesis of deuterated cyclohexene/cyclohexane. acs.orgnih.gov
Proline DerivativesD₂OCyclohexanoneCatalyst activity is pH-dependent; structure-activity relationships identified. nih.govmit.edu
Copper-hydrideDSiMe(OMe)₂ / isopropanol-d₈Cyclic AlkenesHigh yield and excellent deuterium incorporation (≥92%). nih.gov
Iron PCNHCP Pincer ComplexBenzene-d₆(Hetero)aromaticsHighly active for H/D exchange under mild conditions (50 °C). nih.gov

Challenges in Achieving High Deuterium Purity and Regioselectivity

Several challenges complicate the synthesis of specifically labeled precursors like cyclohexyl-d11 alcohol. A primary issue is achieving high isotopic purity. Since H/D exchange is an equilibrium, obtaining >99% incorporation can be difficult and may require multiple reaction cycles or a significant excess of the deuterating agent. acs.org

Regioselectivity, the ability to place deuterium atoms at specific positions, is another major hurdle. While some catalytic systems offer excellent control acs.orgnih.gov, others can lead to a statistical distribution of deuterium atoms. For example, the Clemmensen reduction of 2-(3-xenyl)cyclohexanone in the presence of a deuterium source resulted in a mixture of compounds with various numbers of deuterium atoms due to acid-catalyzed enolization and isotope exchange. nih.gov In contrast, the modified Wolff-Kishner reduction provided more specific labeling. nih.gov

Stereoselectivity is also a consideration. The cyclohexane ring exists in a chair conformation, and substituents can occupy either axial or equatorial positions. Due to the deuterium isotope effect, where the C-D bond is slightly shorter and less sterically demanding than a C-H bond, deuterium may show a slight preference for the axial position over hydrogen. studentdoctor.net This can influence the stereochemical outcome of deuteration reactions. Furthermore, catalyst-substrate interactions can dictate the facial selectivity of deuterium addition, as seen in the syn-protonation of a benzene-tungsten complex. nih.gov

Synthesis of 1-Chloroethyl Carbonate Scaffolds

Once the deuterated cyclohexyl precursor, such as cyclohexanol-d11, is obtained, the next stage is the construction of the 1-chloroethyl carbonate portion of the molecule. This involves the formation of a carbonate linkage and the introduction of a chloroethyl group.

Development of Novel Approaches for Chloroethyl Moiety Introduction

The standard and most direct method for synthesizing 1-chloroethyl cyclohexyl carbonate involves the reaction of cyclohexanol (B46403) with 1-chloroethyl chloroformate. chemicalbook.comchemicalbook.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium carbonate, to neutralize the HCl byproduct. chemicalbook.comprepchem.com

Table 2: Synthesis of 1-Chloroethyl Alkyl Carbonates

AlcoholReagentBase/SolventYieldReference(s)
Cyclohexanol1-Chloroethyl chloroformatePyridine / CH₂Cl₂88% chemicalbook.comprepchem.comprepchem.com
Cyclohexanol1-Chloroethyl chloroformateSodium carbonate / 1,4-dioxane/water-
2-Propanol1-Chloroethyl chloroformatePyridine88%
Ethanol1-Chloroethyl chloroformatePyridine / CH₂Cl₂- prepchem.com

The key reagent, 1-chloroethyl chloroformate, is synthesized through several routes. A common industrial method involves the reaction of acetaldehyde (B116499) with phosgene (B1210022), often in the presence of a catalyst like benzyltributylammonium chloride or pyridine, which can produce the desired product in high yield (77-96%). wikipedia.orgchemicalbook.comgoogle.com An alternative approach uses triphosgene, a safer solid substitute for phosgene gas, reacting with acetaldehyde in a microchannel reactor to improve safety, temperature control, and product selectivity. google.com Other methods include the reaction of ethylene (B1197577) carbonate with phosphorus pentachloride (PCl₅).

Novel developments focus on improving the safety and efficiency of these transformations. The use of continuous flow reactors, for example, minimizes the risks associated with highly toxic reagents like phosgene and allows for better control over reaction exotherms. google.com

Regioselective Chlorination Strategies for Carbonate Derivatives

The synthesis of 1-chloroethyl chloroformate from acetaldehyde and phosgene inherently places the chlorine atom at the 1-position of the ethyl group. However, controlling regioselectivity during the chlorination of a pre-formed ethyl carbonate or chloroformate presents a significant challenge.

Direct C-H chlorination of carbonates like ethylene carbonate or ethyl chloroformate typically proceeds via a radical chain mechanism, often initiated by UV photoirradiation. beilstein-journals.orgnih.gov This process can lead to a mixture of isomers. For example, radical chlorination of ethyl chloroformate can produce both 1-chloroethyl and 2-chloroethyl isomers. Achieving high regioselectivity for the 1-chloro isomer requires careful control of reaction conditions.

Recent advancements in photoflow technology have been applied to the C-H chlorination of ethylene carbonate. beilstein-journals.orgnih.gov Using a specialized reactor with sloped channels to create a thin liquid film, researchers achieved high-speed chlorination with chlorine gas. beilstein-journals.orgnih.gov By controlling the stoichiometry of the chlorine gas, they could influence the selectivity for monochlorination over dichlorination. beilstein-journals.orgnih.gov While this work was on a cyclic carbonate, the principles of controlling radical reactions through flow chemistry are applicable to achieving regioselectivity in other carbonate systems.

Another emerging strategy is palladaelectro-catalyzed chlorination. A recent study demonstrated the highly regioselective chlorination of arenes using ethyl chloroformate as the chlorine source in an electrochemical setup. chemrxiv.org While applied to aromatic systems, the development of electrocatalytic methods for C-H functionalization could offer a future pathway for the highly regioselective chlorination of aliphatic chains in carbonate derivatives.

Esterification Reactions for Carbonate Formation with Deuterated Precursors

The formation of the carbonate ester linkage is the pivotal step in the synthesis of this compound. The reaction is a specific type of esterification where an alcohol is reacted with a chloroformate. wikipedia.org The general synthetic route parallels that of its non-deuterated counterpart, with the critical substitution of the starting alcohol with its deuterated isotopic analogue.

The primary reaction involves the coupling of cyclohexanol-d11 with 1-chloroethyl chloroformate. chemicalbook.comprepchem.com This reaction is typically conducted in an inert solvent, such as methylene (B1212753) chloride, at reduced temperatures to control the reactivity of the chloroformate. A base is required to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct. wikipedia.orgwikipedia.org

The successful synthesis is contingent on the availability of the deuterated precursor, cyclohexanol-d11. The preparation of such heavily labeled building blocks often involves multi-step synthetic pathways, for example, through the extensive catalytic deuteration of cyclohexanone or the reduction of deuterated benzene derivatives. wisconsin.edunih.gov

The choice of base or catalyst is critical for achieving high yields and purity in the esterification process. The system must efficiently promote the nucleophilic attack of the deuterated cyclohexanol on the chloroformate while minimizing side reactions. Various systems have been employed for carbonate and ester synthesis, ranging from stoichiometric bases to advanced catalytic platforms. organic-chemistry.org

Traditional methods for this synthesis employ a stoichiometric amount of a tertiary amine base, such as pyridine. chemicalbook.comprepchem.com The pyridine activates the alcohol and neutralizes the HCl byproduct, driving the reaction to completion. Alternative inorganic bases, like sodium or potassium carbonate, have also been utilized, often requiring slightly elevated temperatures. While effective, these stoichiometric approaches can sometimes complicate product purification.

Modern synthetic chemistry seeks to employ catalytic systems to improve efficiency and sustainability. digitellinc.com Organocatalysts and Lewis acids have been shown to be effective in promoting esterification and acylation reactions. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Base/Catalytic Systems for Carbonate Formation

System TypeReagent(s)Typical ConditionsAdvantages & Considerations
Stoichiometric Base PyridineMethylene Chloride, -78°C to room temp prepchem.comprepchem.comWell-established, effective for activating alcohols. Requires removal of pyridinium (B92312) salt byproduct.
Stoichiometric Base Sodium Carbonate1,4-Dioxane/Water, 55-70°C Inexpensive, easy to remove by filtration. May require higher temperatures.
Organocatalyst 4-(Dimethylamino)pyridine (DMAP)Catalytic amounts with a stoichiometric weak baseHighly efficient nucleophilic catalyst, accelerates acylation. organic-chemistry.orgresearchgate.net
Lewis Acid Catalyst Magnesium Perchlorate (Mg(ClO4)2)Inert solventActivates carbonyl compounds for nucleophilic attack. organic-chemistry.org
Brønsted Acid Catalyst p-Dodecylbenzenesulfonic acid (DBSA)Aqueous mediaSurfactant-type catalyst that enables reactions in water, avoiding anhydrous conditions. organic-chemistry.org

The coupling of a deuterated cyclohexyl group to the 1-chloroethyl carbonate fragment presents unique steric and electronic considerations that must be managed to ensure an efficient reaction.

Steric Challenges : The cyclohexyl group is a bulky, non-planar secondary alcohol moiety. Its chair conformation presents steric hindrance to the approaching electrophilic chloroformate. The efficiency of the reaction is influenced by whether the hydroxyl group is in an axial or equatorial position, with the equatorial conformer generally being more stable and accessible. nih.gov Overcoming this steric hindrance requires a highly reactive electrophile, such as 1-chloroethyl chloroformate, and optimized reaction conditions, including low temperatures to enhance selectivity. prepchem.comacs.org

Electronic Challenges : The primary electronic difference between deuterium and protium (B1232500) is the strength of the C-D bond compared to the C-H bond. This difference gives rise to the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond are slower than those involving a C-H bond. acs.org However, in the esterification of cyclohexanol-d11, the bond being broken is the O-H bond of the alcohol, not a C-D bond on the ring. Therefore, a primary KIE is not observed in this specific transformation. Any secondary KIE, resulting from the electronic influence of the C-D bonds on the reactivity of the hydroxyl group, is generally considered to be minor and does not pose a significant challenge to the coupling reaction. The dominant electronic factors are dictated by the electrophilicity of the chloroformate. nih.gov

Table 2: Summary of Synthetic Challenges and Mitigation Strategies

ChallengeDescriptionMitigation Strategy
Steric Hindrance The bulky, secondary nature of the cyclohexanol-d11 ring impedes access to the hydroxyl group. nih.govacs.orgUse of a highly reactive acylating agent (1-chloroethyl chloroformate). nih.gov Optimization of reaction temperature and catalyst/base selection.
Kinetic Isotope Effect (KIE) Potential for altered reaction rates due to the presence of deuterium. acs.orgNot a significant factor in this reaction as the O-H bond is cleaved, not a C-D bond on the cyclohexyl ring.
Byproduct Formation Generation of stoichiometric HCl can lead to side reactions or equilibrium limitations.Use of a base (e.g., pyridine) to scavenge HCl and drive the reaction forward. prepchem.com
Precursor Availability The synthesis relies on the availability of the specifically labeled cyclohexanol-d11.Multi-step synthesis from deuterated starting materials like deuterated benzene or by exhaustive H/D exchange of cyclohexanone. wisconsin.edunih.gov

Purification and Isolation Techniques for Highly Pure this compound

Achieving high purity is paramount for an isotopically labeled compound intended for use as an analytical standard. The purification process for this compound involves a multi-step approach to remove unreacted starting materials, catalysts, and byproducts. prepchem.com

The initial workup typically involves washing the reaction mixture with an aqueous solution to remove the water-soluble base and its salt (e.g., pyridine and pyridine hydrochloride). chemicalbook.comprepchem.com The organic layer is then dried using an anhydrous salt like magnesium sulfate (B86663) and the solvent is removed under reduced pressure. prepchem.com

For a high-purity standard, these initial steps are followed by more rigorous purification techniques. Column chromatography is a standard method for separating the target compound from any remaining impurities based on polarity. Given the compound is a carbonate ester, analytical methods for assessing purity must be robust. Techniques like ion-exchange chromatography have been developed for the purification of complex carbonate samples. researchgate.net

Final purity and structural confirmation are performed using a combination of analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and the position of the deuterium labels, while high-resolution mass spectrometry (MS) confirms the molecular weight and isotopic enrichment, a critical parameter for a deuterated standard. cymitquimica.comtaylorandfrancis.com

Table 3: Purification and Analytical Workflow

StepTechniquePurpose
1. Aqueous Workup Liquid-Liquid Extraction (e.g., with water or sat. NaCl)To remove water-soluble impurities, such as pyridine hydrochloride. chemicalbook.comprepchem.com
2. Drying Treatment with Anhydrous Salt (e.g., MgSO4, Na2SO4)To remove residual water from the organic phase. prepchem.com
3. Solvent Removal Rotary EvaporationTo isolate the crude product by removing the volatile solvent. prepchem.com
4. Final Purification Flash Column ChromatographyTo separate the target compound from non-volatile impurities based on polarity.
5. Quality Control Nuclear Magnetic Resonance (NMR)To confirm the chemical structure and verify the location of deuterium atoms. chemicalbook.com
6. Quality Control Mass Spectrometry (MS)To confirm the molecular weight (217.73 g/mol ) and determine the level of isotopic enrichment. cymitquimica.com
7. Quality Control Gas Chromatography (GC)To assess the final purity of the volatile compound. youtube.com

Synthetic Strategies for Isotopic Analogues and Derivatives of this compound

The synthetic framework for this compound can be adapted to produce a wide array of isotopic analogues and derivatives. These related compounds are valuable for multi-analyte studies or for investigating specific metabolic pathways. The core principle involves the substitution of one of the precursors with a different isotopically labeled building block. researchgate.net

Varying the Cyclohexyl Labeling Pattern: Instead of using a perdeuterated cyclohexanol-d11, one could employ cyclohexanols with specific deuteration patterns (e.g., cyclohexanol-1-d, cyclohexanol-4,4-d2). This allows for the synthesis of analogues to probe specific C-H bonds in metabolic studies. The synthesis of these specific precursors is a significant chemical undertaking, often starting from specifically labeled benzene or cyclohexenone isotopologues. nih.gov

Labeling the Ethyl Group: The 1-chloroethyl moiety can also be isotopically labeled. By starting with deuterated acetaldehyde (e.g., acetaldehyde-d4), one can synthesize labeled 1-chloroethyl chloroformate. chemicalbook.com Reacting this with cyclohexanol-d11 would yield a molecule with deuterium labels on both parts of the ester.

Incorporating Other Stable Isotopes: Beyond deuterium, other stable isotopes such as Carbon-13 (¹³C) or Oxygen-18 (¹⁸O) can be incorporated. Using ¹³C-phosgene in the synthesis of the chloroformate or using ¹⁸O-labeled cyclohexanol would produce analogues with different mass shifts, useful in complex isotopic flux analysis. wikipedia.orgnih.gov

Synthesis of Labeled Derivatives: The 1-chloroethyl group contains a reactive chlorine atom that can be displaced by other nucleophiles. framochem.com This allows for the synthesis of a variety of deuterated carbonate derivatives post-synthesis, expanding the library of available analytical standards.

Table 4: Examples of Isotopic Analogues and Required Precursors

Target Isotopic AnalogueLabeled Precursor 1Labeled Precursor 2Purpose
1-Chloroethylcyclohexyl-d11 CarbonateCyclohexanol-d11 1-Chloroethyl chloroformatePrimary internal standard. cymitquimica.com
1-Chloroethylcyclohexyl-¹³C6 -d11 CarbonateCyclohexanol-¹³C6 -d111-Chloroethyl chloroformateDual-labeled standard for advanced MS studies.
1-(Chloroethyl-d4 )cyclohexyl CarbonateCyclohexanol1-Chloroethyl-d4 chloroformateStandard for analysis where the ethyl group is metabolically relevant.
1-Chloroethylcyclohexyl Carbonate-¹⁸O2 Cyclohexanol-¹⁸O 1-Chloroethyl chloroformate-¹⁸OMechanistic studies of carbonate ester hydrolysis.
1-Iodoethylcyclohexyl-d11 Carbonate1-Chloroethylcyclohexyl-d11 CarbonateSodium IodideA derivative with a different leaving group, potentially for further synthetic elaboration.

Sophisticated Spectroscopic and Structural Elucidation Studies for Mechanistic Inquiry of 1 Chloroethylcyclohexyl D11 Carbonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Isotopic Effects

High-resolution NMR spectroscopy is a cornerstone in the structural analysis of 1-Chloroethylcyclohexyl-d11 Carbonate, providing deep insights into its three-dimensional structure and the influence of deuterium (B1214612) substitution.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Deuterium-Proton Coupling and Through-Space Interactions

A suite of advanced 2D NMR experiments is indispensable for unambiguously assigning the complex proton and carbon spectra of this compound and understanding the spatial relationships between its atoms.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings within the molecule. sdsu.eduscribd.com For the 1-chloroethyl group, a cross-peak would be observed between the methine proton and the methyl protons, confirming their connectivity. In the d11-cyclohexyl ring, any residual protons would show correlations, aiding in the determination of their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduscribd.com It is crucial for assigning the carbon signals of the 1-chloroethyl group and the methine carbon of the cyclohexyl ring attached to the carbonate oxygen. The absence of most signals from the d11-cyclohexyl ring in the ¹H dimension simplifies the spectrum, allowing for easier identification of the remaining protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.eduscribd.com This is particularly useful for identifying quaternary carbons, such as the carbonate carbon. Correlations would be expected from the methine proton of the 1-chloroethyl group and the methine proton of the cyclohexyl ring to the carbonate carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. scribd.comresearchgate.net This technique is critical for determining the preferred conformation of the molecule. For instance, NOE cross-peaks between protons of the 1-chloroethyl group and specific protons on the cyclohexyl ring can elucidate the orientation of the chloroethylcarbonate side chain relative to the deuterated ring.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

2D NMR Experiment Correlating Nuclei Expected Correlations Information Gained
COSY ¹H-¹HMethine H (chloroethyl) ↔ Methyl H (chloroethyl)Connectivity within the 1-chloroethyl group.
HSQC ¹H-¹³C (one-bond)Methine H ↔ Methine C (chloroethyl); Methyl H ↔ Methyl C (chloroethyl); Methine H ↔ Methine C (cyclohexyl)Direct C-H attachments.
HMBC ¹H-¹³C (multiple bonds)Methine H (chloroethyl) ↔ Carbonate C; Methine H (cyclohexyl) ↔ Carbonate C; Methyl H (chloroethyl) ↔ Methine C (chloroethyl)Connectivity across multiple bonds, identification of quaternary carbons.
NOESY ¹H-¹H (through-space)Methine H (chloroethyl) ↔ Proximal H on cyclohexyl ring; Methyl H (chloroethyl) ↔ Proximal H on cyclohexyl ringConformational preferences and spatial proximity of groups.

Analysis of Isotopic Shifts and Their Implications for Electronic and Stereochemical Structures

The substitution of hydrogen with deuterium in the cyclohexyl ring of this compound induces measurable changes in the NMR chemical shifts of nearby nuclei, known as isotope effects. fu-berlin.deacs.org These shifts, though small, provide valuable information about the molecule's electronic and stereochemical properties.

Deuterium is known to be slightly smaller sterically than protium (B1232500), which can lead to shielding effects on nearby carbon atoms. acs.org The magnitude and sign of these isotopic shifts are dependent on the distance and geometric relationship between the deuterium and the observed nucleus. acs.orgacs.org For instance, the ¹³C chemical shift of the cyclohexyl methine carbon directly attached to the carbonate will be influenced by the adjacent deuterium atoms. The analysis of these shifts can offer insights into the subtle conformational preferences of the d11-cyclohexyl ring.

Furthermore, long-range isotope effects can be transmitted through space or through bonds. nih.govbibliotekanauki.pl The observation of such effects on the carbons of the 1-chloroethyl group could indicate specific through-space interactions with the deuterated ring, further refining the conformational model of the molecule. The study of these isotope effects provides a sensitive probe of the ground-state geometry and vibrational averaging in the molecule. bibliotekanauki.pl

Dynamic NMR for Rotational Barriers and Conformational Exchange Processes in Deuterated Systems

The cyclohexyl ring is known for its conformational flexibility, primarily the chair-to-chair interconversion. While the d11-labeling simplifies the ¹H NMR spectrum, dynamic NMR (DNMR) studies can still provide quantitative data on the energy barriers associated with these conformational changes. capes.gov.br By monitoring the temperature-dependent changes in the NMR lineshapes, particularly of the residual proton signal on the cyclohexyl ring or the ¹³C signals, the rates of conformational exchange can be determined. nih.gov

Deuteration can subtly alter the energy barriers for these processes. DNMR studies on this compound would allow for the investigation of the kinetic isotope effect on the ring inversion. fu-berlin.de Additionally, rotation around the C-O bonds of the carbonate linkage can be investigated. Temperature-dependent NMR studies can reveal if there are any restricted rotations or preferred orientations of the substituent groups, providing a more complete picture of the molecule's dynamic behavior in solution. nih.gov

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Isotopic Effects

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, serves as a complementary method to NMR for characterizing this compound. It provides specific information about the vibrational modes of functional groups and the effects of isotopic substitution on these vibrations. youtube.comyoutube.com

Correlation of Vibrational Modes with Specific Molecular Motions and Isotopic Substitution

A detailed analysis of the FTIR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the correlation of specific absorption bands with distinct molecular motions. nih.govnih.gov For this compound, this involves assigning the observed bands to stretching, bending, and torsional vibrations of the carbonate, chloroethyl, and deuterated cyclohexyl moieties.

The systematic shifts observed upon deuteration provide a powerful tool for validating these assignments. nih.govrsc.org For example, the disappearance of bands in the 2850-3000 cm⁻¹ region and the appearance of new bands in the 2100-2250 cm⁻¹ region unequivocally confirms the assignment of these regions to C-H and C-D stretching vibrations, respectively. This correlation is crucial for a complete understanding of the molecule's vibrational dynamics and provides an experimental benchmark for theoretical calculations of its vibrational spectrum.

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous determination of elemental compositions of molecules and their fragments. In the context of this compound, HRMS provides the necessary mass accuracy to distinguish between ions of very similar nominal mass, which is crucial for proposing and verifying fragmentation pathways. The high mass accuracy of HRMS, typically in the sub-5 ppm range, allows for the confident assignment of elemental formulas to the precursor and product ions, thereby laying the groundwork for a detailed mechanistic investigation.

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that reveal the inherent structural liabilities of the molecule. The molecular ion, while potentially of low abundance, is the starting point for a cascade of fragmentation events. Key fragmentation pathways often involve the cleavage of the carbonate group, loss of the chloroethyl side chain, and rearrangements within the deuterated cyclohexyl ring.

A plausible fragmentation pathway for this compound, as determined by HRMS, is initiated by the loss of a chlorine radical to form an α-carbocation. Subsequent fragmentation can proceed through various routes, including the loss of carbon dioxide and the formation of a deuterated cyclohexyl cation. The high mass accuracy of HRMS allows for the differentiation of these fragments from other potential isobaric ions, ensuring a correct assignment of the fragmentation cascade.

Interactive Data Table: Plausible High-Resolution Mass Spectrometry Fragments of this compound

Fragment Ion Proposed Formula Calculated m/z Observed m/z (Hypothetical) Mass Accuracy (ppm, Hypothetical) Plausible Origin
[M]⁺C₉H₄D₁₁ClO₃217.1498217.1495-1.4Molecular Ion
[M-Cl]⁺C₉H₄D₁₁O₃182.1804182.1801-1.6Loss of Chlorine radical
[M-C₂H₄Cl]⁺C₇D₁₁O₃155.1273155.1270-1.9Loss of Chloroethyl radical
[C₆D₁₁]⁺C₆D₁₁93.159593.1593-2.1Deuterated cyclohexyl cation
[C₂H₄Cl]⁺C₂H₄Cl63.007663.0075-1.6Chloroethyl cation

Isotopic Signature Analysis in Tandem Mass Spectrometry (MS/MS) for Deuterated Compounds

Tandem Mass Spectrometry (MS/MS) is a powerful technique that involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. nih.gov When applied to deuterated compounds like this compound, MS/MS provides a wealth of information about the fragmentation mechanism by tracking the deuterium labels. nih.govacs.org

The isotopic signature of a fragment ion in the MS/MS spectrum reveals the number of deuterium atoms retained in that fragment. This information is critical for pinpointing the location of bond cleavages and intramolecular rearrangements. In the case of this compound, the eleven deuterium atoms on the cyclohexyl ring serve as markers. By analyzing the m/z shift of fragment ions relative to their non-deuterated counterparts, the distribution of deuterium in each fragment can be determined. rsc.orgnih.gov

For instance, if a fragment ion retains all eleven deuterium atoms, it indicates that the cyclohexyl ring has remained intact during that specific fragmentation step. Conversely, the loss of deuterium atoms from a fragment would suggest rearrangements or cleavages involving the cyclohexyl ring. The analysis of the isotopic patterns of the product ions can therefore provide a detailed map of the fragmentation pathways. stackexchange.comnih.gov

Interactive Data Table: Hypothetical Isotopic Signature Analysis in MS/MS of the [M-Cl]⁺ Ion of this compound

Precursor Ion (m/z) Product Ion (m/z) Proposed Formula of Product Ion Number of Deuterium Atoms Retained Inferred Fragmentation Step
182.180193.1593[C₆D₁₁]⁺11Loss of the carbonate and ethyl groups, retaining the intact deuterated cyclohexyl ring.
182.1801138.1580[C₅D₁₁O₂]⁺11Loss of CO₂ from the precursor ion.
182.180169.0701[C₅H₉]⁺0Formation of a non-deuterated fragment, suggesting a complex rearrangement.

X-ray Crystallography for Solid-State Conformational and Packing Analysis of Deuterated Analogues (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise information about bond lengths, bond angles, and torsion angles, as well as how molecules are arranged in a crystal lattice. berkeley.edu For a deuterated analogue like this compound, an X-ray crystal structure would offer invaluable insights into its solid-state conformation and intermolecular interactions.

As of the time of this writing, there is no publicly available X-ray crystal structure for this compound. The successful crystallization of this compound would be the first and most critical step in such an analysis. nih.gov Challenges in obtaining single crystals suitable for X-ray diffraction are not uncommon.

Mechanistic Investigations of Chemical Reactivity and Stability of 1 Chloroethylcyclohexyl D11 Carbonate

Hydrolysis Mechanisms of Carbonate Esters in Controlled Aqueous Environments

The hydrolysis of carbonate esters, a class of compounds to which 1-Chloroethylcyclohexyl-d11 Carbonate belongs, is a fundamental reaction with significant implications in various chemical and biological processes. nih.govlibretexts.org This process involves the cleavage of the ester linkage by water, which can be catalyzed by either acids or bases. libretexts.org In acidic conditions, the reaction is typically reversible and leads to the formation of a carboxylic acid and an alcohol. libretexts.org Conversely, basic hydrolysis, often termed saponification, is an irreversible process that yields a carboxylate salt and an alcohol. libretexts.org

The stability of the carbonate moiety can be influenced by the nature of the ester group. For instance, compared to their corresponding carboxylate counterparts, carbonate esters of certain aromatic alcohols have demonstrated improved stability under basic conditions, although this can be accompanied by a decrease in the rate of enzymatic hydrolysis. nih.gov The pH of the aqueous environment plays a crucial role in the hydrolysis mechanism and rate. nih.gov

Kinetic Isotope Effects (KIEs) in pH-Dependent Hydrolysis

The presence of the deuterium-labeled cyclohexyl group in this compound allows for the investigation of kinetic isotope effects (KIEs) during its hydrolysis. A KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org By comparing the hydrolysis rates of the deuterated and non-deuterated analogues under varying pH conditions, valuable insights into the transition state of the rate-determining step can be obtained.

For example, a study on the oxidation of hydroxylamine (B1172632) demonstrated how pH-dependent kinetics and KIEs could be used to distinguish between different reaction pathways, such as concerted proton-coupled electron transfer and electron transfer from a deprotonated species. nih.gov A similar approach could be employed for the hydrolysis of this compound to differentiate between, for instance, a direct attack of hydroxide (B78521) at the carbonyl carbon versus a mechanism involving prior ionization.

Identification of Hydrolysis Intermediates and Deuterated Products

The hydrolysis of this compound is expected to yield specific deuterated products. Under both acidic and basic conditions, the cleavage of the carbonate ester bond would lead to the formation of cyclohexanol-d11.

Expected Hydrolysis Products of this compound:

ConditionDeuterated ProductOther Products
Acidic HydrolysisCyclohexanol-d111-Chloroethanol, Carbon Dioxide
Basic HydrolysisCyclohexanol-d11Salt of 1-Chloroethoxycarboxylic acid

The identification of these products can be achieved using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The presence of the d11-cyclohexyl group provides a distinct isotopic signature that facilitates the tracking of this fragment throughout the reaction. The analysis of intermediates, though often challenging due to their transient nature, can sometimes be accomplished through techniques like stopped-flow spectroscopy or by trapping experiments.

Nucleophilic Substitution Reactions at the Chloroethyl Moiety

The 1-chloroethyl group of the molecule presents a reactive site for nucleophilic substitution reactions. libretexts.org In these reactions, a nucleophile replaces the chlorine atom, which acts as a leaving group. masterorganicchemistry.com The mechanism of this substitution can proceed through two primary pathways: a one-step concerted mechanism (SN2) or a two-step mechanism involving a carbocation intermediate (SN1). masterorganicchemistry.comvedantu.com

Kinetic Isotope Effect Studies for Elucidating SN1 vs. SN2 Pathways

The distinction between SN1 and SN2 pathways can often be elucidated through kinetic studies and the examination of stereochemistry. masterorganicchemistry.comyoutube.com While the deuterium (B1214612) labeling in this compound is remote from the chloroethyl reaction center, it is not expected to produce a significant primary kinetic isotope effect for this specific substitution reaction. However, the principles of KIE are central to mechanistic elucidation in organic chemistry. nih.gov A primary KIE is typically observed when a bond to the isotope is broken in the rate-determining step. wikipedia.org

The choice between an SN1 and SN2 pathway is primarily influenced by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. youtube.com

Factors Favoring SN1 vs. SN2 Reactions:

FactorSN1 FavoredSN2 Favored
Substrate Tertiary > SecondaryMethyl > Primary > Secondary
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., OH⁻, CN⁻)
Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone, DMSO)
Leaving Group Good leaving group (stable anion)Good leaving group (stable anion)

Given that the chlorine is on a secondary carbon in the 1-chloroethyl group, both SN1 and SN2 mechanisms are plausible, and the outcome will largely depend on the specific reaction conditions, particularly the strength of the nucleophile. youtube.com

Influence of Deuterium Labeling on Stereochemical Outcomes of Reactions

While the deuterium labeling on the cyclohexyl ring is distant from the stereocenter at the 1-chloroethyl group, studies on other systems have shown that deuterium labeling can influence the stereochemical outcome of reactions. acs.orgnih.gov This is often attributed to subtle steric and electronic effects of the C-D bond compared to the C-H bond. nih.gov

In an SN2 reaction, the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the reaction center. youtube.com In contrast, an SN1 reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products. youtube.com Although a direct influence of the d11-cyclohexyl group on the stereochemical outcome at the chloroethyl moiety is likely to be minimal, precise stereochemical analysis of the products from reactions with chiral, non-racemic starting material would be necessary to definitively rule out any subtle effects. The use of deuterium labeling as a tool for stereochemical and conformational analysis has been demonstrated in other complex molecular systems. rsc.org

Thermal Degradation Pathways and Kinetics

Identification of Pyrolytic Products and Reaction Mechanisms for Deuterated Carbonates

The thermal decomposition of organic carbonates typically proceeds through a six-membered cyclic transition state, a process known as the Chugaev elimination, or via radical pathways at higher temperatures. For this compound, two primary pyrolytic pathways can be postulated.

Pathway A: Concerted Elimination

This pathway involves a syn-elimination mechanism, which is common for esters and carbonates with a β-hydrogen. However, in the case of this compound, the elimination would likely involve the chloroethyl group, leading to the formation of cyclohexyl-d11 vinyl carbonate and hydrogen chloride, which would then likely decompose further. A more probable concerted pathway involves the cyclohexyl ring, if a hydrogen (or deuterium) is accessible for a syn-elimination, leading to cyclohexene-d10, carbon dioxide, and 1-chloroethanol.

Pathway B: Radical Homolytic Cleavage

Given the presence of a relatively weak C-Cl bond, homolytic cleavage of this bond is a highly probable initiation step in the pyrolysis of this compound. This would generate a 1-(cyclohexyloxy-d11-carbonyloxy)ethyl radical and a chlorine radical. These reactive intermediates would then propagate a series of radical reactions.

The predicted pyrolytic products from these pathways are detailed in the table below. The distribution of these products would be dependent on the specific pyrolysis temperature and conditions.

Postulated Pyrolytic Product Plausible Formation Mechanism
Cyclohexene-d10Concerted syn-elimination involving the deuterated cyclohexyl ring.
Carbon Dioxide (CO₂)Decarboxylation of the carbonate moiety, a common step in carbonate pyrolysis.
1-ChloroethanolProduct of concerted elimination or subsequent reactions of intermediates.
ChloroacetaldehydeRearrangement product of the 1-(cyclohexyloxy-d11-carbonyloxy)ethyl radical.
Cyclohexanol-d11Hydrogen/deuterium abstraction by the cyclohexyloxy-d11 radical.
EtheneFragmentation product from the ethyl portion of the molecule.
Various chlorinated hydrocarbonsResulting from reactions involving the chlorine radical.

The data in this table is hypothetical and based on established chemical principles, as direct experimental data for the pyrolysis of this compound is not available.

Influence of Isotopic Substitution on Thermal Stability and Decomposition Rates

The substitution of hydrogen with deuterium in the cyclohexyl ring of this compound is expected to have a noticeable impact on its thermal stability and decomposition rate, a phenomenon known as the kinetic isotope effect (KIE).

The C-D bond is stronger and has a lower zero-point energy than a C-H bond. Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will have a higher activation energy and proceed more slowly than the corresponding reaction with a C-H bond.

In the context of the pyrolytic mechanisms described above:

For the concerted elimination pathway (Pathway A): If the rate-determining step involves the abstraction of a deuterium atom from the cyclohexyl ring, a primary kinetic isotope effect would be observed. This would result in a slower rate of decomposition for the deuterated compound compared to its non-deuterated counterpart. The thermal stability of this compound would therefore be enhanced.

For the radical homolytic cleavage pathway (Pathway B): The initial C-Cl bond cleavage does not directly involve the deuterated cyclohexyl ring. Therefore, a primary kinetic isotope effect would not be expected for this initiation step. However, subsequent propagation steps that might involve deuterium abstraction from the cyclohexyl-d11 radical would be slower. This could alter the product distribution compared to the non-deuterated analogue.

The following table provides a hypothetical comparison of decomposition rates, illustrating the expected kinetic isotope effect.

Compound Relative Decomposition Rate (kH/kD) Postulated Predominant Pathway
1-Chloroethylcyclohexyl Carbonate1 (Reference)Concerted Elimination / Radical
This compound< 1 (e.g., 0.7-0.9)Concerted Elimination / Radical

The relative decomposition rate is a hypothetical value to illustrate the kinetic isotope effect. The actual value would need to be determined experimentally.

Photochemical Transformations and Degradation Research

The photochemical behavior of this compound is anticipated to be primarily dictated by the absorption of UV radiation and the subsequent cleavage of its weakest chemical bonds.

Investigation of Photolysis Products and Quantum Yields in Deuterated Systems

Upon absorption of a photon of suitable energy, the this compound molecule will be promoted to an excited electronic state. The most likely photochemical reaction to occur from this excited state is the homolytic cleavage of the C-Cl bond, which is generally the most photolabile bond in such chloroalkane derivatives. This would generate a 1-(cyclohexyloxy-d11-carbonyloxy)ethyl radical and a chlorine radical, similar to the initiation step in the radical pyrolysis pathway.

Another possible, though likely less significant, photochemical pathway could involve the cleavage of the O-C(O) bond or the C-O bond of the carbonate group.

The quantum yield (Φ) of a photochemical reaction is the fraction of absorbed photons that result in a specific chemical transformation. For the photolysis of this compound, the quantum yield of C-Cl bond cleavage is expected to be high, likely approaching unity in the gas phase or in inert solvents. However, in the presence of other reactive species or in different solvent environments, competing processes could lower the quantum yield.

A hypothetical table of photolysis products and their estimated quantum yields is presented below.

Postulated Photolysis Product Plausible Formation Mechanism Estimated Quantum Yield (Φ)
1-(Cyclohexyloxy-d11-carbonyloxy)ethyl radicalPrimary photolytic C-Cl bond cleavage.High (e.g., 0.8-1.0)
Chlorine radical (Cl•)Primary photolytic C-Cl bond cleavage.High (e.g., 0.8-1.0)
Cyclohexyl-d11 radicalSubsequent fragmentation of the primary radical.Moderate
Carbon Dioxide (CO₂)Decarboxylation of radical intermediates.Moderate to High
EtheneFragmentation of the ethyl portion.Low to Moderate
Cyclohexanol-d11Hydrogen/deuterium abstraction by the cyclohexyloxy-d11 radical.Solvent dependent

The quantum yields are hypothetical estimates and would vary with experimental conditions such as wavelength, solvent, and temperature.

Theoretical and Computational Studies of 1 Chloroethylcyclohexyl D11 Carbonate

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic environment and bonding within a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and related properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for a wide range of molecular systems. google.comarxiv.org It is particularly well-suited for geometry optimization, the process of finding the lowest energy arrangement of atoms, and for calculating vibrational frequencies. stackexchange.com

For 1-Chloroethylcyclohexyl-d11 Carbonate, geometry optimization using a DFT functional such as B3LYP with a suitable basis set like 6-31G(d) would be the first step. mdpi.com The optimization process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. stackexchange.com The deuteration of the cyclohexyl ring is expected to cause a slight shortening of the C-D bonds compared to the C-H bonds in the non-deuterated analogue due to the lower zero-point vibrational energy of the heavier isotope. aip.org

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of infrared (IR) absorption, which correspond to the molecule's vibrational modes. A key finding in such a calculation for this compound would be the shift of C-D stretching frequencies to lower wavenumbers compared to C-H stretching frequencies, a direct consequence of the increased reduced mass of the C-D bond. youtube.com This isotopic shift is a hallmark of deuteration and can be precisely predicted by DFT.

Interactive Table: Predicted Vibrational Frequencies

This table illustrates the expected shift in key vibrational stretching frequencies upon deuteration of the cyclohexyl group, as would be calculated using DFT.

Vibrational ModeNon-Deuterated (Calculated, cm⁻¹)Deuterated (d11) (Calculated, cm⁻¹)Expected Isotopic Shift (cm⁻¹)
Cyclohexyl C-H Stretch~2940N/AN/A
Cyclohexyl C-D StretchN/A~2100 - 2200~ -740 to -840
Carbonyl C=O Stretch~1745~1745Minimal
C-O-C Asymmetric Stretch~1260~1258Minimal

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for energy calculations, albeit at a greater computational expense. acs.org These methods are crucial for obtaining precise values for isotopic effects, which are the differences in molecular properties arising from isotopic substitution. nih.gov

Table: Calculated Isotopic Effects on Bond Parameters

This table presents hypothetical results from ab initio calculations, showing the subtle changes in bond parameters due to deuteration.

Parameter1-Chloroethylcyclohexyl Carbonate (Calculated)This compound (Calculated)Isotopic Effect (Difference)
Average C-H/C-D Bond Length (Å)0.0015 Å longer in C₂H₆ than C₂D₆ aip.orgShorter than C-H equivalent aip.org~ -0.001 to -0.005 Å
Zero-Point Energy (kcal/mol)HigherLowerNegative

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A primary application of computational chemistry is the prediction of spectroscopic data, which serves as a crucial link between theoretical models and experimental reality. bartleby.com

For this compound, DFT and ab initio methods can predict various spectroscopic parameters. As mentioned, IR frequencies and their isotopic shifts are readily calculated. youtube.com Additionally, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed. Deuterium (B1214612) substitution has a known effect on the chemical shifts of nearby nuclei, referred to as a deuterium isotope effect on chemical shifts. nih.gov These effects, though small, can be calculated and compared with high-resolution experimental NMR data. nih.govnih.gov

Mass spectrometry is another technique where computational data can aid interpretation. While the molecular weight is straightforward, the fragmentation patterns observed in a mass spectrum can be rationalized by calculating the energies of various fragment ions. The difference in bond strength between C-D and C-H bonds can lead to altered fragmentation patterns in the deuterated molecule compared to its protio-analogue, a difference that can be explored computationally. researchgate.net Comparing these comprehensive predicted spectra with experimentally measured data for this compound provides a rigorous test of the computational models and deepens the understanding of its molecular properties. bartleby.comnih.gov

Lack of Publicly Available Research Data Precludes Article Generation on this compound

Despite a comprehensive search for theoretical and computational studies on the chemical compound this compound, no specific research findings or data are available in the public domain. As a result, the generation of a scientifically accurate and detailed article, as per the requested outline, is not possible.

The user's request specified a detailed article covering computational predictions of NMR chemical shifts, simulated vibrational spectra, and the computational modeling of reaction mechanisms and kinetic isotope effects for this compound. These topics require specific data derived from dedicated computational chemistry studies of the molecule .

While general methodologies for these types of theoretical and computational analyses are well-established in the field of chemistry, their application to this compound has not been documented in accessible scientific literature or databases. nih.govnih.govresearchgate.netnih.govnih.govmdpi.comchemrxiv.orgrsc.orgnih.govrsc.orgosti.govchemrxiv.orgresearchgate.netnih.govprinceton.edu Creating an article without this specific information would necessitate the fabrication of data and research findings, which would be misleading and scientifically unsound.

Therefore, in the absence of any specific theoretical and computational data for this compound, the requested article cannot be produced.

Applications of 1 Chloroethylcyclohexyl D11 Carbonate in Advanced Chemical Research Methodologies

Utilization as a Mechanistic Probe in Complex Reaction Studies

The presence of a heavily deuterated cyclohexyl group on 1-Chloroethylcyclohexyl-d11 Carbonate makes it a potentially valuable tool for elucidating the mechanisms of complex chemical reactions. Isotopic labeling is a cornerstone of mechanistic chemistry, allowing researchers to track the fate of specific atoms or fragments through a reaction sequence and to determine the nature of transition states.

Tracing Reaction Pathways and Intermediate Formation Using Deuterium (B1214612) Labeling

Deuterium (¹¹H or D) serves as a stable, non-radioactive isotopic label. By replacing hydrogen with deuterium, a specific part of a molecule can be "marked." The position and persistence of this deuterium label in reaction products and intermediates can be monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

While specific studies employing this compound as a mechanistic probe are not widely published, its utility can be inferred from its structure. As a reactive alkylating agent, it participates in reactions where the 1-chloroethyl carbonate group reacts with a nucleophile, transferring the cyclohexyl-d11-oxycarbonyl-ethyl group. framochem.comnih.govmdpi.com By analyzing the products for the presence of the d11-cyclohexyl group, chemists can confirm the reaction pathway and rule out alternative mechanisms where this group might be cleaved or rearranged. For instance, in a substitution reaction, if the d11-cyclohexyl group remains intact on the product, it confirms that the cyclohexyl carbonate portion of the molecule acts as a single, cohesive unit during the reaction. chemicalbook.com

The significant mass difference between the deuterated and non-deuterated (protio) isotopologues can also be exploited to study kinetic isotope effects (KIEs), which provide insight into the rate-determining step of a reaction.

Elucidating Catalytic Mechanisms with Isotopic Tracer Experiments

In catalytic research, understanding the interaction between a catalyst and a substrate is paramount. Isotopic tracers like this compound can be used to probe these interactions. The deuterated cyclohexyl group acts as a silent label that does not significantly alter the electronic properties of the molecule but does change its mass and vibrational frequencies. princeton.edulibretexts.org

A key application lies in the study of secondary kinetic isotope effects (SKIEs). A SKIE occurs when isotopic substitution at a position not directly involved in bond-breaking or formation affects the reaction rate. libretexts.orgwikipedia.org In a reaction involving this compound, the C-D bonds are not broken, but their presence can influence the stability of a nearby transition state.

For example, if a catalytic reaction involves the formation of a transition state where steric crowding around the cyclohexyl ring is increased, a normal SKIE (kH/kD > 1) might be observed. Conversely, if the transition state involves a change in hybridization that is stabilized by the C-D bonds, an inverse SKIE (kH/kD < 1) could result. nih.gov Measuring the rate of reaction for both the deuterated and non-deuterated compound can thus provide detailed information about the geometry and vibrational environment of the rate-limiting transition state. princeton.eduwikipedia.org

Table 1: Theoretical Kinetic Isotope Effects in Reactions of this compound This table illustrates the theoretical interpretation of potential KIEs. Actual values would require experimental measurement.

Observed KIE (kH/kD) Type of Isotope Effect Plausible Mechanistic Interpretation
~ 1No significant KIEThe conformation/bonding of the cyclohexyl ring does not change significantly in the rate-determining step.
> 1 (Normal)SecondaryIncreased steric hindrance at the cyclohexyl ring in the transition state or a change in hyperconjugation. libretexts.org
< 1 (Inverse)SecondaryA more sterically constrained transition state where C-D bonds lead to a lower zero-point energy difference compared to C-H bonds. nih.gov

Precursor for the Synthesis of Deuterated Standards and Reference Materials for Analytical Chemistry Research

The most prominent and well-documented application of this compound is as a key intermediate in the synthesis of deuterated analytical standards. pharmaffiliates.com These standards are indispensable in quantitative analytical chemistry, particularly for chromatographic and mass spectrometric methods like LC-MS (Liquid Chromatography-Mass Spectrometry).

Specifically, this compound is used to synthesize Candesartan Cilexetil-d11. pharmaffiliates.com Candesartan Cilexetil is an antihypertensive prodrug that is hydrolyzed in the body to its active form. In clinical and pharmaceutical research, it is often necessary to accurately measure the concentration of the drug in biological samples.

A deuterated internal standard, such as Candesartan Cilexetil-d11, is ideal for this purpose. It is chemically identical to the analyte (the drug being measured) but has a different mass due to the deuterium atoms. When added to a sample in a known quantity, it behaves almost identically to the non-deuterated drug during sample preparation, extraction, and chromatographic separation. However, in the mass spectrometer, it is easily distinguished by its higher mass. This allows for highly accurate quantification of the drug, as any sample loss or variation in instrument response affects both the standard and the analyte equally, with the ratio between them remaining constant.

Research Applications in Polymer Chemistry and Materials Science

While not a conventional monomer, the reactive nature of this compound presents potential applications in polymer and materials science, particularly in the creation of specialized, isotopically labeled materials for advanced characterization techniques. resolvemass.caornl.gov

Incorporation into Deuterated Polymer Backbones for Neutron Scattering Studies

Neutron scattering is a powerful technique for studying the structure and dynamics of polymers at the molecular level. ornl.goveuropa.eu It relies on the difference in neutron scattering length between hydrogen and its isotope, deuterium. By selectively deuterating parts of a polymer or a polymer blend, researchers can create "contrast" and make specific components "visible" to neutrons. ornl.gov

Although this compound is not designed for direct polymerization into a backbone, its function as an alkylating agent allows for its potential use in the post-polymerization modification of certain polymers. framochem.com For instance, a polymer with nucleophilic sites (e.g., hydroxyl or amine groups) along its backbone could be reacted with this compound. This would covalently attach the deuterated cyclohexyl-containing moiety as a side chain.

This approach would introduce a heavily deuterated tag at specific points on a polymer. In neutron scattering experiments, these deuterated regions would scatter neutrons very differently from the rest of the protonated polymer, allowing for detailed studies of:

Polymer conformation: The spatial arrangement of the tagged side chains.

Inter-chain interactions: How different polymer chains pack together in a material.

Dynamics: The movement and relaxation of specific segments of the polymer chain. ornl.gov

Studies of Deuterium-Induced Changes in Polymer Properties at the Molecular Level

The substitution of hydrogen with deuterium, while electronically subtle, can lead to measurable changes in the physical properties of polymers. resolvemass.caornl.gov This "isotope effect" stems from the greater mass of deuterium, which alters the frequencies of molecular vibrations (C-D bonds vibrate at a lower frequency than C-H bonds) and can affect non-covalent interactions like hydrogen bonding. ornl.gov

By incorporating this compound into a polymer system, researchers could study how the presence of the d11-cyclohexyl group influences material properties. For example, studies on other deuterated polymers have shown that deuteration can affect:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer changes from a rigid, glassy state to a more flexible, rubbery state.

Crystallinity: The degree of structural order in a polymer. Research has shown that deuteration can alter crystal lattice parameters. ornl.gov

By synthesizing a polymer modified with this compound and comparing its properties to an identical polymer modified with the non-deuterated analogue, these subtle but important deuterium-induced effects can be precisely investigated.

Role in Advanced Analytical Method Development

The deuterated compound this compound serves a critical function in the advancement of modern analytical chemistry, particularly in the development of highly sensitive and specific quantitative methods. Its primary role is as an internal standard, a substance added in a constant amount to samples, the standard, and the blank in an analysis. This allows for more accurate and precise quantification of a target analyte by correcting for variations that can occur during sample processing and instrumental analysis. scispace.com The use of stable isotopically labeled (SIL) internal standards, such as this compound, is considered the gold standard in quantitative mass spectrometry-based assays. scispace.com

This compound is the labeled analogue of 1-Chloroethyl Cyclohexyl Carbonate (CECC). pharmaffiliates.comchemicalbook.com CECC is a genotoxic impurity that can arise during the synthesis of pharmaceutical compounds like Candesartan Cilexetil, an antihypertensive drug. chemicalbook.comresearchgate.net Regulatory guidelines necessitate the precise quantification of such impurities to ensure the safety of the final drug product. researchgate.net The structural similarity and identical chemical properties of this compound to the non-deuterated CECC make it an ideal internal standard for these critical analytical tests. scispace.compharmaffiliates.com

The development of robust quantitative methods for trace-level impurities like CECC relies heavily on techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netlcms.czshimadzu.com The incorporation of a deuterated internal standard like this compound is fundamental to achieving the low limits of detection (LOD) and quantification (LOQ) required. researchgate.net

In these methods, the SIL internal standard is designed to co-elute with the target analyte during the chromatographic separation. scispace.com Because the internal standard and the analyte exhibit nearly identical physicochemical properties, they behave similarly during sample extraction, derivatization, and injection, and are affected similarly by phenomena like ion suppression in the mass spectrometer source. scispace.com However, due to the mass difference from the incorporated deuterium atoms, the mass spectrometer can distinguish between the analyte and the internal standard. scispace.comnih.gov Quantification is then based on the ratio of the analyte's signal to the internal standard's signal, which remains stable even if the absolute signal intensity fluctuates. scispace.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like CECC. researchgate.netshimadzu.com In a typical GC-MS method for quantifying CECC, this compound would be added to the sample prior to analysis. pharmaffiliates.comresearchgate.net The use of a deuterated standard significantly improves method precision and accuracy. For instance, a validated GC-MS method for a similar analysis using a different deuterated internal standard achieved a precision of 9.1% and an accuracy of 96.5% at the limit of quantification. researchgate.net The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity, targeting specific mass fragments of both the analyte and the internal standard. thermofisher.com

Table 1: Example Parameters for GC-MS Analysis of Carbonate Compounds

ParameterValue/SettingPurpose
Technique Gas Chromatography-Mass Spectrometry (GC-MS)Separation and detection of volatile compounds. shimadzu.com
Internal Standard This compoundCorrects for variability in sample processing and analysis. scispace.compharmaffiliates.com
Ionization Mode Electron Ionization (EI)Creates characteristic fragment ions for identification. mdpi.com
Detection Mode Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM)Increases sensitivity and selectivity for trace-level quantification. thermofisher.com
Quantification Ratio of analyte peak area to internal standard peak areaEnsures accuracy by compensating for signal fluctuations. scispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that may not be suitable for GC analysis due to thermal instability, LC-MS provides an alternative. lcms.cz 1-Chloroethyl Cyclohexyl Carbonate can be analyzed by reverse-phase (RP) HPLC. sielc.com For LC-MS compatibility, the mobile phase composition is critical; volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. lcms.czsielc.com In an LC-MS/MS assay, the implementation of a SIL internal standard has been shown to significantly improve the precision of the method compared to using a structural analogue. scispace.com The use of this compound in an LC-MS method would follow the same principle as in GC-MS: it co-elutes with the analyte and provides a stable reference signal for accurate quantification. scispace.com

Table 2: Research Findings on the Impact of SIL Internal Standards

Research AreaFindingSignificanceReference(s)
Assay Precision A study on the peptide kahalalide F showed that substituting an analogous internal standard with a SIL internal standard significantly lowered the variance (p=0.02).Demonstrates that SIL standards provide more precise and reliable quantitative results. scispace.com
Method Robustness In an analysis of a plasma sample, a triply deuterated SIL internal standard resulted in a relative standard deviation of only 4.9% over 60 injections.Highlights the ability of SIL standards to correct for instrumental variability over time. scispace.com
Trace Analysis A GC-MS method for a genotoxic impurity using a deuterated standard achieved a limit of quantification of 0.48 mg/kg.Enables the accurate measurement of compounds at very low concentrations as required by safety regulations. researchgate.net
Interference Naturally occurring isotopes of an analyte can interfere with the signal of a doubly deuterated internal standard, potentially affecting assay linearity if not properly managed.Emphasizes the need for careful method development and selection of an appropriate internal standard concentration. nih.gov

Compound-Specific Isotope Analysis (CSIA) is an analytical technique that measures the stable isotopic ratios (e.g., ¹³C/¹²C) of individual compounds within a sample. enviro.wiki This methodology provides a powerful tool for differentiating between sources of a compound and for tracking its transformation pathways in various environments. enviro.wikiresearchgate.net While direct CSIA applications for this compound in environmental source apportionment are not documented, its nature as a stable isotope-labeled compound makes it inherently suitable for analogous applications within controlled research and industrial settings.

The fundamental principle of CSIA is that compounds from different origins or those that have undergone different chemical or biological reactions will exhibit distinct stable isotope signatures. enviro.wiki In environmental science, this is used to trace pollutant plumes back to their source or to determine the extent of natural degradation. enviro.wikieuropa.eu

In a research or manufacturing environment, similar principles of source apportionment can be applied. For example, different synthetic batches of a chemical might have slight, yet measurable, variations in their isotopic composition. The highly distinct isotopic signature of this compound makes it an ideal tracer or spike for such investigations. It could be intentionally introduced into a system to:

Trace Flow and Transformation: By monitoring the appearance and concentration of the d11-labeled compound, researchers can track the fate of CECC through complex reaction mixtures or purification processes.

Distinguish Sources: In a scenario with multiple potential contamination points of CECC within a research facility, adding this compound as a tracer to one stream would unequivocally identify its contribution to any downstream mixture. This is a form of source apportionment, where the "source" is a specific process stream or reactor. nih.govaaqr.org

Validate Remediation: If a process is designed to remove or destroy CECC, spiking the initial material with a known amount of this compound allows for precise measurement of the process's efficiency, acting as a direct proxy for the non-deuterated compound's removal.

The analysis for such applications would typically be carried out using Isotope Ratio Mass Spectrometry (IRMS), often coupled with a gas chromatograph (GC-C-IRMS), which can precisely measure the ratio of heavy to light isotopes in the target compound. weebly.com The presence of the d11 label provides a clear and unambiguous signal for apportionment studies in controlled research environments. enviro.wikiweebly.com

Future Directions and Emerging Research Opportunities for Carbonate Esters with Isotopic Labels

Exploration of Novel Deuterated Carbonate Derivatives with Enhanced Research Utility and Specificity

The development of novel deuterated carbonate derivatives is a burgeoning area of research with the potential to unlock new avenues in drug discovery and development. The selective replacement of hydrogen with deuterium (B1214612) at specific molecular positions can significantly alter the metabolic stability and pharmacokinetic properties of a compound. nih.gov This "deuterium switch" approach has already led to the development of FDA-approved deuterated drugs with improved therapeutic profiles. nih.gov

Future research will likely focus on creating a wider array of deuterated carbonate building blocks, allowing for the synthesis of a more diverse range of labeled compounds. This will enable researchers to fine-tune the properties of drug candidates, potentially leading to lower required doses, reduced side effects, and improved patient outcomes. nih.govnih.gov The synthesis of deuterated ligands with enhanced metabolic stability and bioavailability is a key objective in this area. nih.gov

Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Spectroscopic Signatures of Deuterated Compounds

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of deuterated compounds. These powerful computational tools can analyze vast datasets to predict the reactivity of molecules and their spectroscopic signatures with a high degree of accuracy. cmu.edursc.org

Table 1: Application of Machine Learning in Chemical Reactivity Prediction

ML Model/ApproachApplicationPredicted PropertyReference
Auto3D with MLIPsReaction Feasibility PredictionReaction Yield cmu.edu
AdaBoost ModelHAT Barrier PredictionHydrogen Atom Transfer Barrier rsc.org
XGBoost ModelMelting Congruency PredictionMelting Behavior of Binary Compounds researchgate.net
Principal Component Analysis (PCA)Unsupervised Learning of Metal Surface ReactivityCovalent and Ionic Reactivity nih.gov

This table is interactive. Click on the headers to explore the data.

Development of Advanced Spectroscopic Techniques for In Situ Mechanistic Studies of Deuterated Transformations

Understanding the precise mechanisms of chemical transformations involving deuterated compounds requires sophisticated analytical techniques. The development of advanced spectroscopic methods is crucial for conducting in situ studies, providing real-time insights into reaction pathways.

Sustainable Synthetic Methodologies for Large-Scale Deuterium Labeling in Research and Industry

The increasing demand for deuterated compounds in research and industry necessitates the development of sustainable and scalable synthetic methodologies. Traditional methods for deuterium labeling can be costly and generate significant waste. clearsynth.com

A key focus of future research is the use of readily available and inexpensive deuterium sources, such as heavy water (D₂O). acs.orgoaepublish.com Researchers are exploring transition metal-free strategies and photocatalytic methods for reductive deuteration, which offer more environmentally benign alternatives. researchgate.netrsc.org Furthermore, the development of flow chemistry processes for hydrogen-isotope exchange reactions presents a promising avenue for scalable and efficient large-scale production of deuterated compounds. x-chemrx.com These sustainable approaches will be critical for making deuterated carbonate esters and other labeled compounds more accessible for a wider range of applications.

Table 2: Emerging Sustainable Deuterium Labeling Methods

MethodKey FeaturesDeuterium SourceReference
Nanostructured Iron CatalystSelective deuteration of (hetero)arenes, scalableD₂O researchgate.net
Electrochemical DeuterationMild conditions, avoids expensive deuterium sourcesD₂O oaepublish.com
Pd/C-Al Catalytic SystemEnvironmentally benign, in situ deuterium gas formationD₂O nih.gov
Photochemical DeuterationMild reaction conditions, late-stage functionalizationVarious rsc.org
Flow Chemistry HIEContinuous process, precise control, improved safetyD₂O x-chemrx.com

This table is interactive. Click on the headers to explore the data.

Interdisciplinary Research at the Interface of Isotope Chemistry and Advanced Materials Science

The intersection of isotope chemistry and advanced materials science is a rapidly growing field with immense potential. The unique properties of isotopes can be leveraged to create novel materials with enhanced functionalities. For instance, the incorporation of deuterium into organic light-emitting diodes (OLEDs) has been shown to improve their stability and lifetime. nih.gov

In the context of carbonate esters, deuteration could be explored to modify the physical and chemical properties of polymeric materials derived from them. Deuterated polymers exhibit different neutron scattering lengths compared to their non-deuterated counterparts, making them valuable tools for studying polymer structure and dynamics using neutron scattering techniques. acs.org Future interdisciplinary research could lead to the development of advanced materials with tailored properties for applications in electronics, energy storage, and beyond. The study of isotopic signatures in materials also plays a crucial role in understanding their origin and processing history. demokritos.gr

Q & A

Basic Question: What are the recommended synthetic protocols and purification methods for 1-chloroethylcyclohexyl-d11 carbonate?

Methodological Answer:
The synthesis involves reacting deuterated cyclohexanol (cyclohexanol-d11) with 1-chloroethyl chloroformate under controlled dehydrochlorination conditions. Key steps include:

  • Reagent Preparation : Ensure anhydrous conditions to prevent hydrolysis of the chloroformate intermediate .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ FTIR to track the disappearance of the chloroformate peak (~1770 cm⁻¹, C=O stretch) .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from a non-polar solvent (e.g., pentane) to achieve >98% purity. Confirm purity via HPLC with UV detection (λ = 210 nm) .

Basic Question: How should researchers characterize the structural and isotopic integrity of this compound?

Methodological Answer:
Characterization requires a multi-technique approach:

  • NMR Spectroscopy :
    • ¹H NMR : Absence of proton signals in the cyclohexyl-d11 moiety confirms deuteration.
    • 13C NMR : Compare chemical shifts with non-deuterated analogs to verify isotopic substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should show a molecular ion peak at m/z 217.12 (calculated for C₉D₁₁ClO₃) with <2 ppm error. Isotopic distribution analysis ensures >99% deuterium incorporation .
  • FTIR : Validate the carbonate carbonyl stretch (~1740–1760 cm⁻¹) and absence of hydroxyl peaks .

Advanced Question: What experimental strategies can elucidate the kinetic isotope effects (KIEs) of deuterium in this compound during hydrolysis?

Methodological Answer:
To study KIEs:

Comparative Kinetic Studies : Perform parallel reactions with deuterated and non-deuterated analogs under identical conditions (pH, temperature).

Rate Constant Determination : Use stopped-flow UV-Vis spectroscopy to monitor hydrolysis rates (e.g., via release of CO₂ or chloride ions).

Computational Modeling : Apply density functional theory (DFT) to calculate activation energies for C-D vs. C-H bond cleavage. Validate results against experimental rate ratios (k_H/k_D) .

Isotopic Labeling Controls : Ensure no proton-deuterium exchange occurs during reaction by analyzing products via MS .

Advanced Question: How can researchers resolve contradictions in reported stability data for this compound under varying storage conditions?

Methodological Answer:
Contradictions often arise from differences in experimental design. Address this by:

Standardized Stability Protocols :

  • Store samples in amber vials under argon at −20°C, 4°C, and 25°C.
  • Monitor degradation via GC-MS at regular intervals (e.g., 0, 7, 30 days) .

Identify Degradation Pathways :

  • Use LC-MS/MS to detect hydrolysis byproducts (e.g., cyclohexanol-d11, chloroethyl carbonate fragments).

Statistical Analysis : Apply ANOVA to assess significance of temperature/humidity effects on degradation rates .

Cross-Validation : Compare results with independent labs using identical batch samples .

Advanced Question: What methodologies are recommended for studying the compound’s role as a deuterated tracer in metabolic or environmental fate studies?

Methodological Answer:

Tracer Design : Synthesize ¹³C-labeled analogs (if required) to distinguish isotopic signals in complex matrices .

Sample Preparation : Spike environmental/biological samples (e.g., soil, plasma) with the compound and extract using solid-phase extraction (SPE).

Detection and Quantification :

  • LC-HRMS : Use deuterium-specific fragmentation patterns to differentiate from endogenous compounds.
  • Isotope Ratio MS (IRMS) : Measure δ²H values to track biogeochemical transformations .

Data Interpretation : Normalize results to account for natural abundance deuterium and kinetic fractionation .

Advanced Question: How can researchers optimize reaction conditions to minimize racemization during synthetic applications of this compound?

Methodological Answer:

Chiral Analysis : Use chiral HPLC (e.g., Chiralpak IA column) to monitor enantiomeric excess (ee).

Temperature Control : Conduct reactions at low temperatures (−20°C) to reduce thermal racemization .

Catalyst Screening : Test chiral bases (e.g., cinchona alkaloids) or Lewis acids to stabilize transition states.

Kinetic vs. Thermodynamic Control : Vary reaction times and quench aliquots to identify optimal ee .

Advanced Question: What computational approaches are suitable for predicting the environmental persistence and toxicity of this compound?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Model interactions with soil organic matter or lipid bilayers to predict bioavailability .

Quantitative Structure-Activity Relationships (QSAR) : Train models using existing data on chlorinated carbonates to estimate ecotoxicity endpoints (e.g., LC50 for aquatic organisms) .

Degradation Pathway Prediction : Use software like EAWAG-BBD Pathway Prediction System to identify plausible microbial degradation routes .

Validation : Compare computational results with microcosm studies or OECD 301F biodegradation tests .

Advanced Question: How should researchers address discrepancies in deuterium labeling efficiency reported across studies?

Methodological Answer:

Source Verification : Trace deuterium content in starting materials (e.g., cyclohexanol-d11) via supplier certificates and in-house NMR validation .

Reaction Optimization : Adjust stoichiometry of deuterated reagents and reaction time to maximize incorporation.

Analytical Controls : Use isotope ratio mass spectrometry (IRMS) to quantify D/H ratios in final products .

Error Analysis : Apply propagation of uncertainty models to identify major contributors (e.g., solvent exchange, side reactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.